molecular formula C6H6ClFN2 B13919007 4-(Chloromethyl)-6-fluoropyridin-2-amine

4-(Chloromethyl)-6-fluoropyridin-2-amine

Cat. No.: B13919007
M. Wt: 160.58 g/mol
InChI Key: WGCKDDJZVLRPPP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-fluoropyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-fluoropyridin-2-amine typically involves the halomethylation of a pyridine derivative. One common method is the reaction of 6-fluoropyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chloromethyl)-6-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine
  • 6-Fluoropyridin-2-amine
  • 4-(Bromomethyl)-6-fluoropyridin-2-amine

Uniqueness

4-(Chloromethyl)-6-fluoropyridin-2-amine is unique due to the presence of both chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

4-(chloromethyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C6H6ClFN2/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2,(H2,9,10)

InChI Key

WGCKDDJZVLRPPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)F)CCl

Origin of Product

United States

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